N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a dichlorohydroxyphenyl ring and a methoxybenzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorohydroxyphenyl intermediate. One common method includes the chlorination of hydroxyphenyl compounds followed by sulfonation and methoxylation reactions. Industrial production methods often utilize continuous flow reactors to enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can be compared with similar compounds such as:
N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine: This compound shares the dichlorohydroxyphenyl moiety but differs in its quinone structure, leading to distinct chemical and biological properties.
N-(3,5-dichloro-4-hydroxyphenyl)-3-hydroxybenzamide: This compound has a similar dichlorohydroxyphenyl group but differs in its benzamide moiety, resulting in different reactivity and applications.
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUCHYZOTNTXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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